3-Butenyltriethoxysilane
Overview
Description
3-Butenyltriethoxysilane: is an organosilicon compound with the molecular formula C10H22O3Si . It is a clear, colorless liquid that is primarily used as a coupling agent and adhesion promoter in various industrial applications. The compound contains a butenyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This unique structure allows it to form strong bonds with both organic and inorganic materials, making it highly valuable in the production of advanced materials and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butenyltriethoxysilane can be synthesized through a hydrosilylation reaction, where an alkene (butene) reacts with a hydrosilane (triethoxysilane) in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 5 atmospheres. The reaction can be represented as follows:
CH2=CH−CH2−CH3+H−Si(OCH2CH3)3→CH2=CH−CH2−CH2−Si(OCH2CH3)3
Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydrosilylation reactors. The process involves continuous feeding of the reactants and catalyst into the reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Butenyltriethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ethoxy groups are hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Oxidation: The butenyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Substitution: The ethoxy groups can be substituted with other alkoxy or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acid/base solutions at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids under mild conditions.
Substitution: Nucleophiles such as alcohols or amines in the presence of a catalyst.
Major Products:
Hydrolysis: Silanols and siloxanes.
Oxidation: Epoxides and hydroxylated derivatives.
Substitution: Alkoxy-substituted silanes and functionalized silanes.
Scientific Research Applications
3-Butenyltriethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of advanced materials, such as hybrid organic-inorganic polymers and nanocomposites.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development and bioimaging.
Medicine: Utilized in drug delivery systems and the development of biocompatible coatings for medical devices.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Mechanism of Action
The primary mechanism of action of 3-Butenyltriethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The ethoxy groups undergo hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, providing enhanced adhesion and durability. The butenyl group can also participate in various chemical reactions, allowing for further functionalization and modification of the compound.
Comparison with Similar Compounds
Vinyltriethoxysilane: Contains a vinyl group instead of a butenyl group, used in similar applications but with different reactivity.
Methacryloxypropyltrimethoxysilane: Contains a methacryloxy group, used in polymerization reactions and surface treatments.
Aminopropyltriethoxysilane: Contains an amino group, used for surface modification and as a coupling agent in composites.
Uniqueness: 3-Butenyltriethoxysilane is unique due to its butenyl group, which provides distinct reactivity and allows for specific functionalization that is not possible with other similar compounds. Its ability to form strong bonds with both organic and inorganic materials makes it highly versatile and valuable in various applications.
Properties
IUPAC Name |
but-3-enyl(triethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-5-9-10-14(11-6-2,12-7-3)13-8-4/h5H,1,6-10H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZRKMGMNFOSFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC=C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451746 | |
Record name | 3-BUTENYLTRIETHOXYSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57813-67-9 | |
Record name | 3-Butenyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57813-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-BUTENYLTRIETHOXYSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of an adamantyl group influence the properties of the coating film derived from 4-(1-Adamantyl)-3-Butenyltriethoxysilane?
A1: The study demonstrates that the presence of the bulky adamantyl group in 4-(1-Adamantyl)-3-Butenyltriethoxysilane significantly impacts the resulting coating film's properties []. The researchers observed a notable increase in film thickness compared to coatings derived from alkoxysilanes lacking this group. This suggests that the adamantyl group influences the packing and crosslinking density during film formation. Additionally, the adamantyl group contributes to enhanced hardness, indicating improved mechanical properties of the coating. While the adamantyl group doesn't dramatically alter the water repellent nature compared to a methyl group, it still yields a coating with notable hydrophobicity.
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